Zirconium dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zirconium dihydrogen phosphate is an inorganic compound with the chemical formula Zr(HPO₄)₂·nH₂O. It is known for its layered structure and high thermal and chemical stability. This compound is widely used in various applications due to its unique properties, such as solid-state ion conductivity, resistance to ionizing radiation, and the ability to incorporate different molecules between its layers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconium dihydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with phosphoric acid under controlled conditions. The reaction typically occurs at elevated temperatures and may require a prolonged reaction time to ensure complete formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Zirconium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of zirconium phosphate.

Reduction: Reduction reactions can also occur, although they are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various organic and inorganic reagents can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Zirconium phosphate.

Reduction: Reduced forms of zirconium phosphate.

Substitution: Substituted zirconium phosphate derivatives.

Aplicaciones Científicas De Investigación

Ion Exchange and Adsorption

Ion Exchange Properties

Zirconium dihydrogen phosphate exhibits excellent ion-exchange properties due to its acidic nature. The material can effectively exchange cations in aqueous solutions, making it valuable for water purification processes and heavy metal removal. Its layered structure allows for the intercalation of various cations, enhancing its functionality in environmental applications.

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of zirconium phosphate in removing lead ions from contaminated water. The material showed a high adsorption capacity, with over 90% lead removal efficiency within a short contact time, highlighting its potential as an effective adsorbent for water treatment .

Catalysis

Catalytic Applications

this compound serves as a solid acid catalyst in various chemical reactions, including esterification and transesterification processes. Its Lewis acid properties enhance catalytic activity, making it suitable for biomass conversion and organic synthesis.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Zr(HPO₄)₂ | 85-95 | |

| Transesterification | Zr(HPO₄)₂ | 80-90 | |

| Biomass Valorization | Mixed ZrPK-MePh | 89-96 |

Drug Delivery Systems

Biomedical Applications

this compound has gained attention in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. The layered structure allows for the intercalation of drugs, facilitating controlled release.

Case Study: Anticancer Drug Delivery

Research has shown that zirconium phosphate can effectively deliver anticancer drugs such as doxorubicin. The drug-loaded zirconium phosphate exhibited sustained release profiles and enhanced cytotoxicity against cancer cells compared to free drug formulations .

Photocatalysis

Photocatalytic Properties

The compound also demonstrates photocatalytic activity under UV light, making it useful in environmental remediation and energy conversion applications. Its ability to generate reactive oxygen species (ROS) under illumination enhances its effectiveness in degrading organic pollutants.

Data Table: Photocatalytic Activity

| Pollutant Degraded | Catalyst Used | Degradation Rate (%) | Reference |

|---|---|---|---|

| Methylene Blue | Zr(HPO₄)₂ | 75 | |

| Phenol | Zr(HPO₄)₂ | 70 |

Nuclear Waste Management

Applications in Radioactive Waste Storage

this compound is explored for its potential in immobilizing radioactive waste due to its resistance to ionizing radiation and ability to incorporate various ions into its structure. This characteristic offers a promising approach to safely contain nuclear waste materials.

Mecanismo De Acción

The mechanism of action of zirconium dihydrogen phosphate involves its interaction with various molecular targets and pathways. For example, in catalysis, the compound’s acidic sites facilitate the activation of reactants, leading to enhanced reaction rates. In drug delivery, its layered structure allows for the encapsulation of drugs, which are then released in response to specific stimuli .

Comparación Con Compuestos Similares

Zirconium phosphate: Similar in structure but differs in the number of hydrogen atoms in the phosphate groups.

Zirconium phosphonate: Contains organic groups attached to the phosphate, providing different properties and applications.

Uniqueness: Zirconium dihydrogen phosphate is unique due to its high thermal and chemical stability, layered structure, and ability to incorporate various molecules between its layers. These properties make it highly versatile and suitable for a wide range of applications .

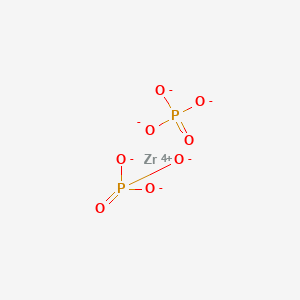

Propiedades

Número CAS |

13772-29-7 |

|---|---|

Fórmula molecular |

H3O4PZr |

Peso molecular |

189.22 g/mol |

Nombre IUPAC |

phosphoric acid;zirconium |

InChI |

InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |

Clave InChI |

SDKTUKJXHDZWMB-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4] |

SMILES canónico |

OP(=O)(O)O.[Zr] |

Números CAS relacionados |

13765-95-2 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Zirconium Dihydrogen Phosphate (α-ZrP) displays promise in various applications:

- Flame Retardant: α-ZrP acts as a fire retardant additive for polymers like polyamide 6,6. It significantly reduces the heat release rate and smoke quantity during combustion, enhancing fire safety. []

- Catalyst Support: α-ZrP serves as a support material for metallic copper clusters, potentially useful as catalysts in petrochemical processes. []

- Intercalation Material: The layered structure of α-ZrP allows the intercalation of various molecules, including alkanols, glycols, and even complex ions like Ru(II) tris (1,10-phenanthroline). This property finds use in areas like ion exchange and controlled release. [, ]

- Proton Exchange Membrane: α-ZrP can be incorporated into Nafion membranes, enhancing their mechanical stability at elevated temperatures, crucial for applications like fuel cells and water electrolysis. []

A: α-ZrP possesses a layered structure with zirconium atoms bridged by phosphate groups. This arrangement creates an interlayer space that can accommodate guest molecules. The size and nature of the intercalated molecules influence the interlayer spacing. For example, n-alkanols form a bimolecular film within the layers, while glycols form a unimolecular film. []

A: Research suggests that α-ZrP, unlike phosphoric acid, does not negatively impact the catalytic activity of iridium oxide (IrO2), a common catalyst in Proton Exchange Membrane Fuel Cells (PEMFCs). In fact, incorporating α-ZrP into Nafion membranes might even enhance IrO2 utilization. []

ANone: Several analytical techniques are employed to study α-ZrP :

- X-ray Diffraction (XRD): To determine the crystal structure and study phase changes during intercalation or thermal treatment. [, ]

- Scanning Electron Microscopy (SEM): To visualize the morphology and microstructure of α-ZrP and its composites, particularly in applications like flame retardancy. []

- Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the elemental composition and distribution within α-ZrP composites. []

- Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior and stability of α-ZrP, especially in high-temperature applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.